3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole

OLED fabrication thermal stability vacuum deposition

Opt for this 3,5-dimethylphenyl-carbazole intermediate for vacuum-deposited OLED HTMs and asymmetric TADF emitters. The 115°C melting point (vs 79°C for the N-phenyl analog) ensures thermal stability during evaporation. A single 3-bromo site enables selective Buchwald-Hartwig coupling (64% yield, >99% purity) while leaving the 6-position free for further derivatization—impossible with 3,6-dibromo variants. Dual-method ≥98% certification (HPLC + total nitrogen) eliminates catalyst poisons, safeguarding yields in iterative oligocarbazole syntheses.

Molecular Formula C20H16BrN
Molecular Weight 350.3 g/mol
CAS No. 1141017-77-7
Cat. No. B1449458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole
CAS1141017-77-7
Molecular FormulaC20H16BrN
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42)C
InChIInChI=1S/C20H16BrN/c1-13-9-14(2)11-16(10-13)22-19-6-4-3-5-17(19)18-12-15(21)7-8-20(18)22/h3-12H,1-2H3
InChIKeyRSNROIVDIAMOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole (CAS 1141017-77-7): A Carbazole Building Block for OLED Hole-Transport Materials


3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole is a mono-brominated N-aryl carbazole derivative with the molecular formula C20H16BrN and a molecular weight of 350.26 g/mol . It features a single bromine atom at the 3-position of the carbazole core and a 3,5-dimethylphenyl substituent at the 9-position (N-position), which differentiates it from simpler N-phenyl analogs. The compound is primarily employed as a synthetic intermediate in organic electronics research, particularly for constructing hole-transport materials (HTMs) and thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diode (OLED) devices. It is commercially available at purities of ≥98.0% (HPLC) with total nitrogen cross-validation from multiple global suppliers .

Why Generic Substitution of 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole with Unsubstituted Phenyl or Dibromo Analogs Compromises Device-Grade Performance


Carbazole-based brominated intermediates within the same CAS category cannot be freely interchanged for advanced OLED and organic semiconductor applications. The 3,5-dimethylphenyl substituent on the target compound introduces both steric and electronic perturbations relative to the widely used 3-bromo-9-phenylcarbazole (CAS 1153-85-1). The unsubstituted phenyl analog exhibits a markedly lower melting point of 79 °C versus 115 °C for the dimethylphenyl derivative , indicating reduced thermal stability that can adversely affect vacuum-deposition processing and device longevity. Conversely, the 3,6-dibromo analog (CAS 1873364-08-9) provides two equivalent reactive sites, which enforces symmetric dual functionalization and precludes the asymmetric donor-acceptor architectures often required for efficient TADF emitter design. Selection of the appropriate brominated carbazole building block therefore directly determines accessible synthetic pathways, thermal processing windows, and the structural precision of the final optoelectronic material.

Quantitative Differentiation Evidence for 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole Relative to Closest Analogs


Melting Point Elevation of +36 °C vs 3-Bromo-9-phenylcarbazole Confers Superior Thermal Robustness for Vacuum-Processed OLEDs

The target compound exhibits a melting point of 115 °C (range 113.0–117.0 °C), which is 36 °C higher than the 79 °C (range 77.0–81.0 °C) recorded for the unsubstituted phenyl analog 3-bromo-9-phenyl-9H-carbazole . This elevation is attributed to the 3,5-dimethyl substitution on the N-phenyl ring, which enhances crystal lattice stabilization energy and reduces molecular mobility. In the context of OLED device fabrication via thermal vacuum deposition, materials with higher melting points typically demonstrate greater resistance to thermal degradation during sublimation and improved morphological stability in thin-film architectures.

OLED fabrication thermal stability vacuum deposition melting point

Mono-Bromo vs Di-Bromo: Single Reactive Handle Enables Asymmetric Donor-Acceptor TADF Emitter Architectures

The target compound possesses exactly one bromine atom at the 3-position (C20H16BrN, MW 350.26), in contrast to the 3,6-dibromo analog which carries two bromine atoms at positions 3 and 6 (C20H15Br2N, MW 429.16) [1]. This difference is structurally deterministic: the mono-bromo derivative permits single-site Suzuki-Miyaura or Buchwald-Hartwig coupling to install one functional group while leaving the 6-position unfunctionalized, enabling the rational construction of asymmetric D-A (donor-acceptor) or D-π-A type molecular architectures. The dibromo analog, possessing C2v symmetry with two equivalent reactive sites, inherently drives symmetric dual substitution, which is unsuitable for designing asymmetric TADF emitters where controlled electronic asymmetry is essential for achieving small singlet-triplet energy gaps (ΔEST).

Suzuki coupling TADF emitters asymmetric synthesis cross-coupling

Molecular Weight Increase of +28.05 g/mol Relative to 3-Bromo-9-phenylcarbazole Reflects Dimethyl Substitution That Modulates Film Morphology

The target compound has a molecular formula C20H16BrN and a molecular weight of 350.26 g/mol, compared to C18H12BrN and 322.21 g/mol for 3-bromo-9-phenylcarbazole . The difference of +28.05 g/mol corresponds to the addition of two methyl groups (+C2H4) at the 3- and 5-positions of the N-phenyl ring. These meta-methyl substituents increase molecular volume and reduce planarity of the N-aryl group, which in carbazole-based hole-transport materials is associated with suppressed intermolecular π-π stacking, reduced concentration quenching, and improved amorphous film-forming properties. The computed XLogP3-AA value of 6.4 for the target compound [1] indicates enhanced lipophilicity relative to the non-methylated analog, which influences solubility in common organic processing solvents.

molecular weight thin-film morphology solubility dimethyl substitution

Dual-Method Purity Certification (HPLC + Total Nitrogen) Provides More Comprehensive Quality Assurance Than GC-Only Purity Specification

The target compound is certified by TCI with purity of ≥98.0% as determined by HPLC (area%) and additionally cross-validated by total nitrogen content analysis (≥98.0% by N determination) . In contrast, the 3-bromo-9-phenyl analog is certified to ≥98.0% purity by GC (gas chromatography) alone . The HPLC + total nitrogen dual-method approach for the target compound provides a more stringent purity assessment: HPLC separates and quantifies organic impurities including non-volatile species that GC may not detect, while total nitrogen analysis independently confirms the elemental composition integrity. This dual-certification protocol reduces the risk of undetected non-volatile contaminants or inorganic residues that could compromise subsequent cross-coupling reaction yields or introduce charge-trapping defects in OLED devices.

purity analysis HPLC total nitrogen quality control quality assurance

Demonstrated Utility as a Key Intermediate in TADF Emitter Synthesis via Patent-Validated Buchwald-Hartwig Coupling

Chinese patent CN106467511A (Jiangsu Sunera Tech Co., Ltd., 2017) explicitly employs 3-bromo-9-(3,5-dimethylphenyl)-6-(diphenylamino)carbazole—a derivative directly accessible from the target compound—as a key intermediate for constructing acridone-cored TADF emitters [1]. In the representative synthesis (Embodiment 1), 0.01 mol of this brominated carbazole intermediate undergoes Pd-catalyzed Buchwald-Hartwig coupling with acridone in refluxing toluene to yield the target TADF compound at 64.42% yield and 99.52% purity. The patent reports that OLED devices incorporating the resulting TADF material exhibit significantly improved current efficiency, power efficiency, and external quantum efficiency, along with markedly extended device lifetime. This patent-validated synthetic route provides direct evidence that the 3-bromo-9-(3,5-dimethylphenyl)carbazole scaffold is a productive entry point for high-performance OLED emitter development, de-risking procurement for teams pursuing analogous TADF material programs.

TADF Buchwald-Hartwig coupling OLED emitter patent synthesis

3,5-Dimethylphenyl Substituent Provides Steric Shielding That Suppresses Intermolecular Aggregation Relative to Unsubstituted N-Phenyl Carbazoles

The 3,5-dimethylphenyl group attached at the N-position of the carbazole core introduces two meta-methyl substituents that increase steric bulk around the carbazole π-system. Technical descriptions of related 3,5-dimethylphenyl-substituted carbazole derivatives explicitly note that this substitution 'enhances steric stability while maintaining favorable electronic properties' [1]. In contrast, the unsubstituted N-phenyl analog (3-bromo-9-phenylcarbazole) lacks these steric shielding groups, making it more susceptible to intermolecular π-π stacking and crystallization . While direct comparative thin-film morphology data for these specific compounds are not available in the open literature, the class-level principle is well established: peripheral methyl substitution on triarylamine and carbazole hole-transport materials reduces molecular planarity and intermolecular packing, promoting stable amorphous glass formation—a critical requirement for uniform, pinhole-free OLED transport layers that resist crystallization-induced degradation during device operation.

steric effect aggregation suppression amorphous morphology carbazole

High-Value Application Scenarios for 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole Based on Quantified Differentiation Evidence


Synthesis of Asymmetric Donor-Acceptor TADF Emitters via Sequential Cross-Coupling

The single bromine reactive handle at the 3-position, as documented in Section 3 Evidence Items 2 and 5, makes this compound the preferred starting material for constructing asymmetric D-A or D-π-A type TADF emitters. The patent-validated route in CN106467511A demonstrates that the 3-bromo position can be selectively functionalized via Buchwald-Hartwig coupling with acridone (yield 64.42%, purity 99.52%) while the unsubstituted 6-position remains available for further derivatization [1]. This sequential functionalization strategy is inaccessible with the 3,6-dibromo analog, which enforces simultaneous dual substitution and eliminates the asymmetry required for minimizing ΔEST in TADF design. Research groups developing next-generation hyperfluorescent or multi-resonance TADF systems should prioritize this mono-bromo building block for its regiochemical precision.

Vacuum-Deposited OLED Hole-Transport Layers Requiring Thermal Stability Above 100 °C

The 36 °C melting point advantage over 3-bromo-9-phenylcarbazole (115 °C vs 79 °C, see Section 3 Evidence Item 1) positions this compound as the superior intermediate for synthesizing hole-transport materials destined for high-temperature vacuum deposition processes . In thermal evaporation systems, source materials must withstand prolonged heating without thermal decomposition or premature sublimation. The elevated melting point of the target compound correlates with greater lattice stability and lower volatility, which translates into more controlled deposition rates and reduced chamber contamination. Additionally, the steric shielding from the 3,5-dimethylphenyl groups (Section 3 Evidence Item 6) promotes amorphous film morphology, reducing the risk of crystallization-induced device failure during extended operation at elevated temperatures.

High-Purity Cross-Coupling Feedstock for Iterative Organic Semiconductor Synthesis

For iterative synthetic sequences—such as those constructing oligocarbazole or carbazole-triarylamine dendrimers—batch-to-batch reproducibility of cross-coupling yield is paramount. The dual-method purity certification (HPLC ≥98.0% + total nitrogen ≥98.0%, Section 3 Evidence Item 4) provides assurance that non-volatile impurities and inorganic residues are controlled to levels suitable for palladium-catalyzed coupling reactions . This is particularly relevant when the product of each coupling step becomes the substrate for the next, as undetected catalyst poisons or non-reactive impurities can accumulate and progressively degrade yields across multi-step sequences. Procurement for multi-step academic or pilot-scale syntheses should favor this analytically rigorous specification over GC-only certified alternatives.

Development of Solution-Processed Amorphous Hole-Transport Materials for Perovskite Solar Cells

The 3,5-dimethylphenyl substituent's steric contribution (Section 3 Evidence Item 6) and the compound's moderate molecular weight of 350.26 g/mol (Section 3 Evidence Item 3) make it a suitable precursor for synthesizing dopant-free hole-transport materials for perovskite solar cells . In solution-processed HTM applications, peripheral methyl groups improve solubility in common organic solvents while the steric bulk disrupts crystalline packing, promoting the formation of smooth, pinhole-free amorphous films. The bromine handle enables facile attachment of hole-transporting triarylamine or carbazole dendrons via Suzuki coupling. Although direct comparative device data are not yet available for HTMs derived from this specific building block, the structural features align with established molecular design principles for high-performance perovskite HTMs, and the compound's commercial availability at ≥98% purity supports reproducible material development.

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